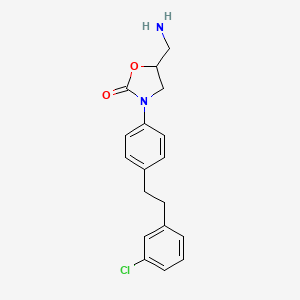
5-(Aminomethyl)-3-(4-(2-(3-chlorophenyl)ethyl)phenyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes an oxazolidinone ring, a phenyl group substituted with a 3-chlorophenethyl moiety, and an aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
-
Formation of the Oxazolidinone Ring: : The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions. This step forms the core structure of the compound.
-
Introduction of the Phenyl Group: : The phenyl group substituted with a 3-chlorophenethyl moiety can be introduced through a Friedel-Crafts acylation reaction. This involves reacting the oxazolidinone intermediate with a suitable acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
-
Aminomethylation: : The final step involves the introduction of the aminomethyl group. This can be achieved by reacting the intermediate with formaldehyde and ammonia or a primary amine under basic conditions.
Industrial Production Methods
Industrial production of 5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Applications De Recherche Scientifique
5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group and the oxazolidinone ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.
Uniqueness
5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
84459-91-6 |
|---|---|
Formule moléculaire |
C18H19ClN2O2 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
5-(aminomethyl)-3-[4-[2-(3-chlorophenyl)ethyl]phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-3-1-2-14(10-15)5-4-13-6-8-16(9-7-13)21-12-17(11-20)23-18(21)22/h1-3,6-10,17H,4-5,11-12,20H2 |
Clé InChI |
JDEMBVCSUSOISN-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1C2=CC=C(C=C2)CCC3=CC(=CC=C3)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















